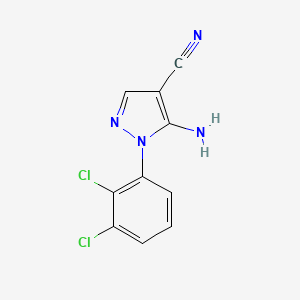
3-(2-Methylpropanesulfonyl)propanoic acid
Vue d'ensemble
Description
3-(2-Methylpropanesulfonyl)propanoic acid is an organic compound with the molecular formula C7H14O4S It is a derivative of propanoic acid, featuring a sulfonyl group attached to a methylpropane moiety
Applications De Recherche Scientifique
3-(2-Methylpropanesulfonyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfonyl-containing compounds.
Biology: The compound can be used in biochemical studies to investigate the role of sulfonyl groups in biological systems.
Industry: Utilized in the production of specialty chemicals, surfactants, and other industrial products.
Safety and Hazards
The safety data sheet for a related compound, propionic acid, indicates that it is a flammable liquid and vapor. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, mist, vapors, and to use personal protective equipment .
Relevant Papers
A comprehensive review on the biological activities of oxazole derivatives discusses the pharmacological interventions of oxazole derivatives, including propanoic acid derivatives . This paper could provide valuable insights into the potential applications of 3-(2-Methylpropanesulfonyl)propanoic acid in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-(2-Methylpropanesulfonyl)propanoic acid can be synthesized through several methods. One common approach involves the sulfonation of 2-methylpropane followed by the reaction with propanoic acid. The reaction typically requires a sulfonating agent such as sulfur trioxide or chlorosulfonic acid under controlled temperature conditions to ensure the selective formation of the sulfonyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Methylpropanesulfonyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of different sulfonyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonyl group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various sulfonyl derivatives, depending on the specific reagents and conditions used.
Mécanisme D'action
The mechanism of action of 3-(2-Methylpropanesulfonyl)propanoic acid involves its interaction with molecular targets through its sulfonyl group. This group can form strong interactions with various biomolecules, influencing their structure and function. The pathways involved may include enzyme inhibition, receptor binding, or modulation of signaling pathways, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanoic acid: A simple carboxylic acid with similar structural features but lacking the sulfonyl group.
2-Methylpropanoic acid: Similar to 3-(2-Methylpropanesulfonyl)propanoic acid but without the sulfonyl group.
Sulfonylpropanoic acids: A class of compounds with varying alkyl or aryl groups attached to the sulfonyl moiety.
Uniqueness
This compound is unique due to the presence of both a sulfonyl group and a methylpropane moiety, which imparts distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with simpler analogs.
Propriétés
IUPAC Name |
3-(2-methylpropylsulfonyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O4S/c1-6(2)5-12(10,11)4-3-7(8)9/h6H,3-5H2,1-2H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLPWYIJJYRDRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


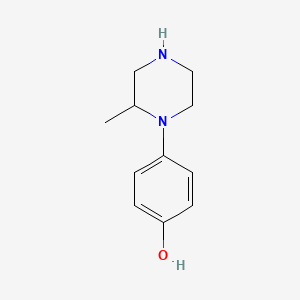

![Methyl 4-[(cyclopentylamino)methyl]benzoate](/img/structure/B3152323.png)

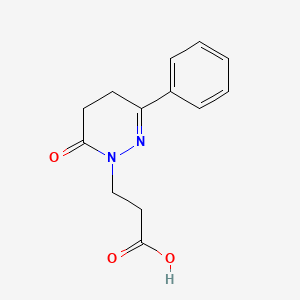
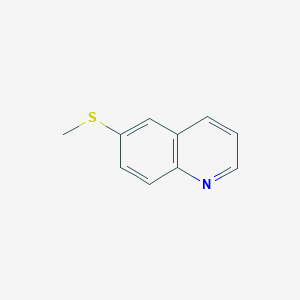
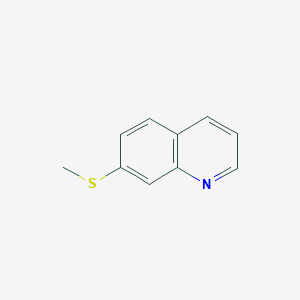
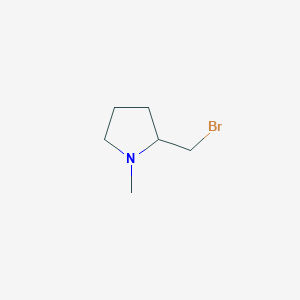

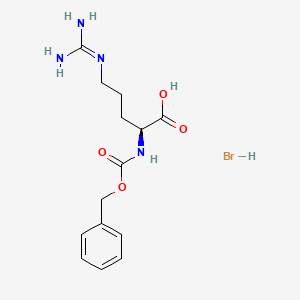
![2,6-Dimethoxy-4-[(propylamino)methyl]phenol](/img/structure/B3152388.png)

![1-fluoro-4-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B3152401.png)
